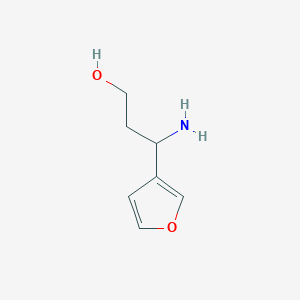

3-Amino-3-furan-3-yl-propan-1-ol

Description

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3-amino-3-(furan-3-yl)propan-1-ol |

InChI |

InChI=1S/C7H11NO2/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2 |

InChI Key |

IGZRLZWXPXGSRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C(CCO)N |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of 3 Amino 3 Furan 3 Yl Propan 1 Ol

Chemical Transformations Involving the Hydroxyl Group

The primary alcohol moiety in 3-Amino-3-furan-3-yl-propan-1-ol is a key site for derivatization, allowing for the introduction of various functionalities through esterification, etherification, and oxidation.

Esterification and Etherification

The hydroxyl group can undergo esterification to form esters and etherification to form ethers. Achieving selectivity for the hydroxyl group in the presence of the more nucleophilic amino group is a common synthetic challenge.

Esterification (O-Acylation): Direct acylation of amino alcohols typically leads to N-acylation due to the higher nucleophilicity of the amine. However, selective O-acylation can be achieved under specific conditions. One common strategy involves protonating the amino group in an acidic medium, which prevents it from reacting with the acylating agent. nih.govbeilstein-journals.org This allows the hydroxyl group to be acylated by reagents like acyl halides or carboxylic anhydrides. nih.govbeilstein-journals.org For instance, using trifluoroacetic acid or methanesulfonic acid as the reaction medium can facilitate chemoselective O-acylation. beilstein-journals.org Another approach involves the use of transition metal ions, such as Cu(II), which can coordinate with the 1,2-amino alcohol moiety, deprotonating the hydroxyl group to an alkoxide and thus enhancing its nucleophilicity for a selective reaction with acylating agents like acyl adenylates or acyl-CoAs. nih.govacs.org

Etherification: Similar to esterification, selective O-alkylation (etherification) requires the amino group to be protected or the reaction conditions to be carefully controlled to favor reaction at the less nucleophilic hydroxyl group.

Table 1: Representative Conditions for Selective O-Acylation of Amino Alcohols

| Acylating Agent | Catalyst / Conditions | Product Type | Reference(s) |

| Acyl Halide / Anhydride (B1165640) | Acidic Medium (e.g., CF₃CO₂H, MeSO₃H) | O-Acyl Amino Alcohol Salt | nih.govbeilstein-journals.org |

| Acyl Adenylates / Acyl-CoA | Cu(II) ions in buffer | O-Acyl Amino Alcohol | nih.govacs.org |

| Formic Acid | Ni(II) or Cu(II) complexes | O-Formyl Amino Alcohol | researchgate.net |

| Acetic Acid | Ni(II) or Cu(II) complexes at 70 °C | O-Acetyl Amino Alcohol | researchgate.net |

Oxidation Reactions

The primary alcohol group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions used. wikipedia.org A significant challenge is to perform this oxidation chemoselectively without affecting the amine or the electron-rich furan (B31954) ring.

Oxidation to Aldehydes: Partial oxidation to the corresponding 3-amino-3-furan-3-yl-propanal requires mild oxidizing agents and carefully controlled conditions to prevent over-oxidation to the carboxylic acid. wikipedia.orgnih.gov Reagents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) are often used for this purpose as they can oxidize primary alcohols to aldehydes efficiently in the absence of water, which minimizes over-oxidation. wikipedia.orgtsijournals.com Furthermore, catalytic systems such as TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) in combination with a co-oxidant like trichloroisocyanuric acid or in a copper-catalyzed aerobic setup can achieve highly chemoselective oxidation of alcohols in the presence of amines. nih.govorganic-chemistry.orgelsevierpure.com A procedure using manganese(IV) oxide has also been reported for the mild oxidation of β-amino alcohols to α-amino aldehydes with high enantiopurity and without over-oxidation. researchgate.net

Oxidation to Carboxylic Acids: Full oxidation of the primary alcohol to a carboxylic acid, yielding 3-amino-3-furan-3-yl-propanoic acid, requires stronger oxidizing agents and harsher conditions. wikipedia.org This typically involves heating the alcohol under reflux with an excess of an oxidizing agent such as potassium dichromate(VI) or potassium permanganate(VII) in an acidic solution. youtube.comresearchgate.net The reaction proceeds through an intermediate aldehyde, which is further oxidized in the reaction mixture. wikipedia.orgyoutube.com

Table 2: Reagents for the Oxidation of Primary Amino Alcohols

| Target Product | Reagent(s) | Conditions | Reference(s) |

| Aldehyde | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | wikipedia.orgtsijournals.com |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous, CH₂Cl₂ | tsijournals.com |

| Aldehyde | TEMPO / Trichloroisocyanuric acid | Room temperature, DCM | organic-chemistry.org |

| Aldehyde | AZADO / Copper catalyst | Room temperature, air | elsevierpure.com |

| Aldehyde | Manganese(IV) oxide | Mild conditions | researchgate.net |

| Carboxylic Acid | K₂Cr₂O₇ / H₂SO₄ | Heat under reflux | youtube.comresearchgate.net |

| Carboxylic Acid | KMnO₄ / H₂SO₄ | Heat under reflux | researchgate.net |

Chemical Transformations Involving the Amino Group

The primary amino group is a versatile handle for derivatization through reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines.

Acylation and Alkylation

N-Acylation: Selective N-acylation of the amino group in the presence of the hydroxyl group is generally more straightforward than O-acylation due to the amine's greater nucleophilicity. The reaction can be performed with acylating agents like acyl chlorides or anhydrides. To ensure selectivity, the reaction is often carried out under neutral or basic conditions. A variety of methods have been developed for the efficient and selective N-acylation of amino alcohols, including procedures that use catalytic amounts of dibutyltin (B87310) oxide under microwave irradiation or the formation of a mixed anhydride intermediate. acs.orggoogle.comwipo.int

N-Alkylation: Selective mono-N-alkylation of primary amines can be challenging as the resulting secondary amine is often more reactive than the starting material, leading to polyalkylation. For amino alcohols, methods have been developed to achieve selective mono-N-alkylation. One such method involves the formation of a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which protects the hydroxyl group and activates the amino group for reaction with an alkyl halide. organic-chemistry.org Another approach is the direct N-alkylation using alcohols as the alkylating agents, catalyzed by transition metal complexes, which proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. rsc.orgnih.govrsc.org

Table 3: Methods for Selective N-Alkylation and N-Acylation of Amino Alcohols

| Reaction | Reagent(s) / Catalyst | Key Feature | Reference(s) |

| N-Acylation | Acylating agent / Dibutyltin oxide | Microwave-promoted, high selectivity | acs.org |

| N-Acylation | Organic acid, Alkyl sulfonyl chloride | Mixed anhydride formation | google.comwipo.int |

| Mono-N-Alkylation | Alkyl halide / 9-BBN | Chelation-based protection/activation | organic-chemistry.org |

| N-Alkylation | Alcohol / Ru or Fe catalyst | Direct alkylation with alcohols | nih.govresearchgate.net |

| N-Alkylation | Alcohol / Co(II) complex | Hydrogen auto-transfer mechanism | rsc.org |

Formation of Imines and Schiff Bases

The primary amino group of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically reversible and acid-catalyzed. youtube.comlibretexts.org The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orgresearchgate.net Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the C=N double bond of the imine. youtube.comlibretexts.orgyoutube.com The optimal pH for this reaction is usually mildly acidic (pH 4-5), which is acidic enough to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, but not so acidic as to fully protonate the amine nucleophile, which would render it unreactive. researchgate.net

The formation of Schiff bases is a fundamental transformation in organic and medicinal chemistry, as the resulting imine group can be involved in further reactions or chelate with metal ions. chempedia.info

Chemical Transformations Involving the Furan Heterocycle

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations, including electrophilic substitution, cycloaddition, and ring-opening reactions. studysmarter.co.ukchemicalbook.com Its reactivity is influenced by the 3-amino-1-hydroxypropyl substituent.

Electrophilic Aromatic Substitution: Furan is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic substitution in furans typically occurs preferentially at the C2 (or C5) position, as the cationic intermediate formed by attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C3 (or C4) position (two resonance structures). chemicalbook.compearson.comquora.com For a 3-substituted furan like the title compound, the directing effects of the existing substituent will influence the position of further substitution.

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienophiles (typically electron-deficient alkenes). nih.govnih.gov These reactions are often reversible, and the stereochemical outcome (endo vs. exo) can be subject to kinetic or thermodynamic control. rsc.orgrsc.org The presence of substituents on the furan ring can significantly affect both the reactivity and selectivity of the cycloaddition. nih.govrsc.org For instance, electron-donating groups on the furan can increase the reaction rate. rsc.orgrsc.org

Ring-Opening Reactions: The furan ring can undergo ring-opening under various conditions, providing access to linear, highly functionalized structures. rsc.org Acid-catalyzed ring-opening in aqueous solution can occur via protonation of the furan ring, followed by nucleophilic attack of water and subsequent cleavage of the C-O bond. acs.org Other methods involve catalysis by Lewis acids like tris(pentafluorophenyl)borane (B72294) or transition metals such as copper, leading to functionalized products. thieme-connect.comacs.org These reactions highlight the utility of furans as masked 1,4-dicarbonyl compounds. rsc.org

Electrophilic Aromatic Substitution Reactions

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. In general, furan is significantly more reactive than benzene in such reactions. chemicalbook.com The position of substitution on the furan ring is directed by the existing substituent. For an unsubstituted furan, electrophilic attack preferentially occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate through resonance. chemicalbook.comquora.comquora.com

In the case of this compound, the 3-substituent directs incoming electrophiles primarily to the C2 and C5 positions. The bulky amino-propanol group at the C3 position may offer some steric hindrance, potentially favoring substitution at the C5 position. Common electrophilic substitution reactions applicable to the furan ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-(amino-3-hydroxypropyl)furan, 5-Nitro-3-(amino-3-hydroxypropyl)furan |

| Halogenation | Br₂ in Dioxane | 2-Bromo-3-(amino-3-hydroxypropyl)furan, 5-Bromo-3-(amino-3-hydroxypropyl)furan |

| Sulfonation | SO₃/Pyridine | 3-(Amino-3-hydroxypropyl)furan-2-sulfonic acid, 3-(Amino-3-hydroxypropyl)furan-5-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 2-Acyl-3-(amino-3-hydroxypropyl)furan, 5-Acyl-3-(amino-3-hydroxypropyl)furan |

It is important to note that the reaction conditions for these substitutions must be carefully controlled to avoid polymerization or degradation of the furan ring, which can occur under strongly acidic conditions. fayoum.edu.eg

Ring-Opening and Cyclization Reactions (e.g., Achmatowicz Reaction)

The furan ring of this compound, particularly due to the carbinol-like structure at the 3-position, can undergo ring-opening and subsequent cyclization reactions. A prominent example of this type of transformation is the Achmatowicz reaction. wikipedia.orgnih.govrsc.org This reaction typically involves the oxidative rearrangement of a furfuryl alcohol to a dihydropyranone. wikipedia.orgnih.govnih.gov

For this compound, the analogous transformation would be an aza-Achmatowicz reaction, where the furfuryl amine moiety undergoes oxidative ring expansion to yield a substituted dihydropyridinone. nih.gov This reaction provides a powerful method for converting the furan core into a six-membered nitrogen-containing heterocycle.

The general course of the aza-Achmatowicz reaction on a 3-furyl amine derivative would proceed as follows:

Oxidation of the furan ring, often with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS), to form an unstable intermediate. researchgate.net

Intramolecular rearrangement and cyclization, incorporating the nitrogen atom into the newly formed ring.

Further functionalization of the resulting dihydropyridinone can lead to a variety of saturated piperidine (B6355638) derivatives.

| Oxidizing Agent | Solvent | Typical Product Class |

| m-CPBA | Dichloromethane | Dihydropyridinone |

| NBS/H₂O | Dioxane/Water | Dihydropyridinone |

| Br₂/MeOH | Methanol | Dihydropyridinone |

These reactions are valuable in synthetic organic chemistry for the construction of complex nitrogen-containing heterocyclic scaffolds from readily available furan precursors.

Palladium-Catalyzed and Other Cross-Coupling Reactions

The furan ring of this compound can be functionalized through various palladium-catalyzed cross-coupling reactions. To participate in these reactions, the furan ring must first be converted into a suitable electrophilic partner, typically a halofuran or a triflate derivative. For instance, bromination of the furan ring at the 2- or 5-position would yield a substrate amenable to cross-coupling.

A range of palladium-catalyzed cross-coupling reactions can be envisaged, including:

Suzuki-Miyaura Coupling: Reaction of the halofuran derivative with a boronic acid or ester to form a new carbon-carbon bond.

Stille Coupling: Coupling with an organostannane reagent.

Heck Reaction: Reaction with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by coupling with an amine.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Resulting Linkage |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Furan-Aryl |

| Stille | Organostannane | PdCl₂(PPh₃)₂ | Furan-Alkyl/Aryl |

| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Furan-Vinyl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | Furan-Amine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Furan-Alkyne |

These reactions offer a versatile platform for introducing a wide array of substituents onto the furan ring, significantly expanding the chemical space accessible from this compound. organic-chemistry.orgyoutube.comyoutube.com

Functionalization of the Propanol (B110389) Backbone

The propanol backbone of this compound possesses two key functional groups for derivatization: a primary alcohol and a secondary amine. These groups can be modified through a variety of well-established chemical transformations.

The primary alcohol can undergo:

Oxidation: To form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification: Conversion into ethers through reactions such as the Williamson ether synthesis.

Halogenation: Replacement of the hydroxyl group with a halogen atom.

The secondary amine can be functionalized through:

N-Alkylation: Introduction of additional alkyl groups.

N-Acylation: Reaction with acylating agents to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex amines.

The presence of both an amino and a hydroxyl group also allows for the formation of cyclic structures, such as oxazolidines, through condensation with aldehydes or ketones. acs.orgacs.org The selective functionalization of either the amine or the alcohol can often be achieved by choosing appropriate reaction conditions and protecting groups. For example, the amine can be selectively acylated in the presence of the alcohol under specific conditions.

| Functional Group | Reaction Type | Reagent Example | Product Functional Group |

| Primary Alcohol | Oxidation | PCC | Aldehyde |

| Primary Alcohol | Esterification | Acetic Anhydride | Ester |

| Secondary Amine | N-Acylation | Benzoyl Chloride | Amide |

| Secondary Amine | N-Alkylation | Methyl Iodide | Tertiary Amine |

The dual functionality of the propanol backbone provides a rich platform for creating a diverse library of derivatives with potentially new chemical and biological properties. nih.govnih.govnih.govorganic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Amino 3 Furan 3 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for each non-equivalent proton in the molecule. The furan (B31954) ring protons would appear in the aromatic region, typically between δ 6.0 and 7.5 ppm. The proton at the chiral center (CH-NH₂) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons of the propanol (B110389) chain would exhibit complex splitting patterns, appearing as multiplets. The hydroxyl (-OH) and amine (-NH₂) protons are exchangeable and may appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide evidence for each unique carbon atom in the molecule. docbrown.infochemicalbook.com The carbons of the furan ring are expected to resonate in the downfield region, typically between δ 100 and 150 ppm. The carbon atom bearing the amino group (chiral center) and the carbon attached to the hydroxyl group would also have characteristic chemical shifts. The remaining methylene carbon would appear in the aliphatic region of the spectrum. The use of deuterated solvents like CDCl₃ is common for such analyses. docbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-3-furan-3-yl-propan-1-ol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H₂/H₅ of Furan | ~7.4 | ~142 |

| H₄ of Furan | ~6.3 | ~108 |

| C₂/C₅ of Furan | - | ~142 |

| C₃ of Furan | - | ~120 |

| C₄ of Furan | - | ~108 |

| CH(NH₂) | Multiplet | ~50-60 |

| CH₂(CH) | Multiplet | ~35-45 |

| CH₂(OH) | Multiplet | ~60-70 |

| OH | Broad Singlet | - |

| NH₂ | Broad Singlet | - |

Note: These are estimated values and actual experimental data may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, primary alcohol, and furan functionalities. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations. youtube.com Specifically, the O-H stretch of the alcohol typically appears as a broad absorption around 3300 cm⁻¹, while the N-H stretching of the primary amine may present as two sharp peaks in the same region. youtube.com The C-O stretching vibration of the primary alcohol would be observed around 1050 cm⁻¹. The furan ring would show characteristic C-H stretching vibrations above 3100 cm⁻¹, C=C stretching absorptions around 1600-1500 cm⁻¹, and C-O-C stretching in the 1250-1050 cm⁻¹ region. researchgate.netmdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The furan ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the furan ring would give rise to an intense band. The C-H stretching vibrations of the aliphatic chain and the furan ring would also be observable.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3400-3200 (broad) |

| N-H (Amine) | Stretching | 3400-3200 (one or two sharp peaks) |

| C-H (Furan) | Stretching | >3100 |

| C-H (Aliphatic) | Stretching | 2960-2850 |

| C=C (Furan) | Stretching | 1600-1500 |

| N-H (Amine) | Bending | 1650-1580 |

| C-O (Alcohol) | Stretching | ~1050 |

| C-O-C (Furan) | Stretching | 1250-1050 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways for amines, alcohols, and furan-containing compounds. mdpi.comnih.gov Alpha-cleavage is a common fragmentation pathway for both amines and alcohols. For the amine, this would involve the loss of an ethyl alcohol radical to form a stable iminium ion containing the furan ring. For the alcohol, alpha-cleavage would result in the loss of a furan-amino-ethyl radical to form a [CH₂OH]⁺ fragment. Dehydration (loss of H₂O) is a typical fragmentation for alcohols. The furan ring itself can undergo characteristic fragmentation, such as the loss of CO or CHO radicals. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the spatial arrangement of the atoms. nih.govresearchgate.netresearchgate.net

This technique is crucial for unambiguously establishing the absolute stereochemistry (R or S) at the chiral center. The analysis of the diffraction data from a single crystal of an enantiomerically pure sample allows for the determination of the absolute structure. In cases where the compound is part of a larger molecular assembly or a co-crystal, X-ray crystallography can also reveal intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the solid state. The successful application of this technique has been demonstrated for various furan-containing chiral compounds. nih.govresearchgate.netacs.org

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying the stereochemical properties of chiral molecules like this compound in solution. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample.

Circular Dichroism (CD) Spectroscopy: A CD spectrum displays the difference in absorption of left- and right-circularly polarized light as a function of wavelength. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the molecule. For this compound, electronic transitions associated with the furan chromophore would be expected to give rise to distinct Cotton effects. The chiroptical properties of various chiral furan-containing molecules have been studied, providing a basis for correlating the observed CD spectra with the absolute configuration. nih.govchinesechemsoc.orgnih.govmdpi.comresearchgate.net

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve of one enantiomer is the mirror image of the other. The shape of the ORD curve, particularly in the region of an absorption band (Cotton effect), is also indicative of the absolute configuration.

Both CD and ORD are powerful, non-destructive techniques for assessing the enantiomeric purity of a sample of this compound. By comparing the specific rotation or the CD signal intensity of a sample to that of a known enantiomerically pure standard, the enantiomeric excess (ee) can be determined.

Computational and Theoretical Investigations of 3 Amino 3 Furan 3 Yl Propan 1 Ol

Quantum Chemical Calculations on Electronic Structure and Reactivity (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 3-Amino-3-furan-3-yl-propan-1-ol. These methods model the electron density to predict a wide range of molecular properties with high accuracy.

HOMO-LUMO Analysis and Molecular Electrostatic Potential

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the nitrogen atom of the amino group. Conversely, the LUMO is likely distributed over the furan ring and the carbon backbone. The precise energy values and distributions would be determined by DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G*).

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue areas denote regions of low electron density and positive potential, indicating sites for nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom of the furan ring and the nitrogen of the amino group, as well as the oxygen of the hydroxyl group, highlighting these as potential sites for hydrogen bonding and electrophilic interaction.

Table 1: Hypothetical HOMO-LUMO and MEP Data for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ 1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 7.7 eV | Chemical stability and reactivity |

| Max. Positive MEP | On -OH and -NH2 protons | Site for nucleophilic attack |

| Max. Negative MEP | On furan O and N atoms | Site for electrophilic attack |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations.

Prediction of Spectroscopic Parameters

DFT calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. This comparison helps in assigning the observed spectral bands to specific vibrational modes of the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical shifts, when compared with experimental NMR data, can aid in the structural elucidation of the molecule and its conformers. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose within the DFT framework.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The flexibility of the propanol (B110389) side chain in this compound allows for multiple conformations. Understanding the preferred conformations is crucial as they can significantly influence the molecule's biological activity and physical properties.

Molecular Mechanics (MM) methods, which use classical force fields, are well-suited for exploring the conformational landscape of flexible molecules. By systematically rotating the rotatable bonds (e.g., C-C bonds in the propanol chain and the C-C bond connecting the furan ring), a potential energy surface can be generated, revealing the low-energy (stable) conformations.

Table 2: Potential Stable Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Key Feature |

| 1 | ~ 60° (gauche) | 0.0 | Potential for intramolecular H-bond |

| 2 | ~ 180° (anti) | 0.5 - 1.5 | Extended conformation |

| 3 | ~ -60° (gauche) | 0.0 | Potential for intramolecular H-bond |

Note: The relative energies are hypothetical and depend on the force field and solvent model used.

Reaction Mechanism Elucidation and Transition State Modeling

Theoretical calculations are invaluable for studying reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. For this compound, several reactions could be investigated.

For example, the furan ring is known to undergo ring-opening reactions under certain conditions (e.g., acidic environment). buct.edu.cnrsc.org DFT calculations can be used to model the reaction pathway for such a process, identifying the transition state structures and calculating the activation energies. This would provide insight into the stability of the furan moiety in different chemical environments. Studies on related furan-containing compounds have shown that the presence of substituents can significantly influence the activation energy of ring-opening reactions. rsc.org

Another area of interest could be the molecule's role in cyclization reactions, where the amino and hydroxyl groups could react to form a heterocyclic ring system. Theoretical modeling could predict the feasibility of such reactions and the most likely products.

Ligand-Receptor Interaction Modeling (if utilized as a conceptual scaffold)

The structural motifs present in this compound—a heterocyclic aromatic ring, a chiral center, and hydrogen bond donor/acceptor groups—make it an interesting scaffold for the design of biologically active molecules. If this compound were to be considered as a conceptual scaffold for drug design, ligand-receptor interaction modeling, also known as molecular docking, would be a critical computational tool.

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. These simulations can estimate the binding affinity and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-receptor complex. By docking this compound or its derivatives into the active site of a target protein, researchers can predict its potential as an inhibitor or modulator of that protein's function. This information is crucial for the rational design of new therapeutic agents. For instance, docking studies on other furan derivatives have been used to screen for potential inhibitors of various enzymes.

Applications and Utility of 3 Amino 3 Furan 3 Yl Propan 1 Ol As a Chemical Scaffold

Role as a Chiral Ligand in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Chiral furan (B31954) derivatives are recognized as important building blocks and potent intermediates in valuable synthetic transformations. benthamdirect.com Methodologies for creating substituted chiral furans often involve organocatalytic and enantioselective approaches, as well as the use of carbohydrates as chiral pool precursors. benthamdirect.com

While the structure of 3-Amino-3-furan-3-yl-propan-1-ol, possessing a stereocenter and coordinating amino and hydroxyl groups, suggests its potential as a chiral ligand, specific documented examples of its application in asymmetric catalysis are not prevalent in the reviewed scientific literature. The general importance of chiral furans, however, supports the potential for this compound and its derivatives to be effective ligands in various metal-catalyzed asymmetric reactions. benthamdirect.com

Precursor and Building Block in the Synthesis of Complex Organic Molecules

Furan derivatives are widely regarded as versatile and valuable building blocks in organic synthesis due to their unique chemical properties. ijsrst.comspringernature.comtue.nl They can be transformed into a wide array of other cyclic and acyclic compounds, making them key starting materials for the synthesis of complex molecular architectures.

This compound, with its furan moiety and a functionalized three-carbon chain, serves as a precursor for more complex molecules. The amino and hydroxyl groups can be readily modified to introduce new functionalities or to build larger molecular frameworks.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The structural motif of this compound, containing both a nitrogen atom and a furan ring, makes it a plausible starting material for the synthesis of various nitrogen-containing heterocyclic systems. Through a series of chemical transformations, the existing functional groups could be utilized to construct new rings. However, specific examples of its use in the synthesis of piperidines, pyridines, or other nitrogen-containing heterocycles are not extensively documented in the surveyed literature.

Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional structures. The synthesis of spirocyclic frameworks often involves intramolecular reactions of appropriately functionalized linear precursors. While there are established methods for synthesizing spiro compounds, the direct application of this compound in the construction of spiro systems is not specifically detailed in the available scientific literature.

Applications in Material Science and Polymer Chemistry (e.g., Furan Resins)

Furan-based polymers and resins have been a subject of interest for over a century, valued for their thermal and chemical resistance. researchgate.net These materials are typically derived from furfural (B47365) and furfuryl alcohol. researchgate.netresearchgate.net The polymerization can proceed through various mechanisms, leading to the formation of furan resins, polyesters, polyamides, and polyurethanes. researchgate.netwiley-vch.de

The bifunctional nature of this compound, with its amino and hydroxyl groups, makes it a potential monomer for step-growth polymerization to form novel furan-containing polymers. For instance, it could theoretically react with dicarboxylic acids or diisocyanates to produce polyesters or polyurethanes, respectively. While the broader class of furan derivatives is utilized in polymer chemistry, the specific incorporation of this compound into furan resins or other polymers is not explicitly described in the reviewed literature. ijsrst.comresearchgate.netresearchgate.netwiley-vch.despecialchem.com

Exploration in Agrochemical and Veterinary Medicine Research (Non-Clinical Contexts)

Furan derivatives exhibit a wide spectrum of biological activities and are integral components of many compounds used in the agrochemical and pharmaceutical industries. ijsrst.comresearchgate.net Their applications range from antibacterial and antifungal agents to anti-inflammatory and antitumor compounds. nih.govresearchgate.net The specific biological activities are often dependent on the substitution pattern on the furan ring. researchgate.net

Development of Molecular Probes and Sensors

Furan-containing molecules have been successfully employed in the development of molecular probes and sensors, including fluorescent probes for detecting ions and bioactive molecules. encyclopedia.pubresearchgate.net The furan ring can be part of a larger conjugated system that exhibits desirable photophysical properties. For instance, activated furans can react with amines to produce colored products, forming the basis for colorimetric sensors. encyclopedia.pub

Recently, furan-based fluorescent probes have been synthesized for the selective imaging of cancer cells. nih.govresearchgate.net These probes often feature rigid structures and protected functional groups to enhance their stability and selectivity. nih.gov The structure of this compound, containing a furan moiety and reactive handles, provides a potential starting point for the design of novel molecular probes. Modification of the amino and hydroxyl groups could allow for the attachment of fluorophores or other signaling units. While the potential exists, the development of molecular probes or sensors specifically derived from this compound is not documented in the available literature.

The performed searches on "this compound supramolecular chemistry," "furan-containing amino alcohols in self-assembly," and "synthesis of supramolecular structures from this compound derivatives" did not yield any research findings, data tables, or detailed discussions pertaining to the role of this specific compound in forming non-covalent assemblies, such as hydrogen bonding, π-π stacking, or coordination with metal ions.

Consequently, it is not possible to generate the requested article content for the specified section and subsection (6.6. Utility in Supramolecular Chemistry) while adhering to the strict instruction of focusing solely on "this compound" and the provided outline. The existing scientific literature does not appear to cover the supramolecular applications of this particular compound.

To provide the requested article, further research on analogous furan-containing amino alcohols and their potential applications in supramolecular chemistry would be necessary. However, this would deviate from the explicit instruction to focus exclusively on "this compound."

Analytical Method Development for the Chemical Compound

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatography is the cornerstone for separating the target compound from impurities, starting materials, or other components in a mixture. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, though each presents unique considerations.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly suitable technique for the analysis of 3-Amino-3-furan-3-yl-propan-1-ol due to the compound's polarity and the presence of a UV-active furan (B31954) ring.

Separation Mode: Reversed-phase (RP) HPLC would be the primary choice. The use of a C18 stationary phase is common for separating a wide range of organic molecules. nih.gov For enhanced retention and improved peak shape of the polar amino alcohol, mixed-mode columns that incorporate both reversed-phase and ion-exchange characteristics can be beneficial. sielc.com

Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water. sielc.com To ensure consistent ionization of the primary amine and prevent peak tailing, an acidic modifier such as formic acid (for MS compatibility) or phosphoric acid is often added. sielc.com

Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector can be used for quantification, leveraging the UV absorbance of the furan ring. dgaequipment.com A DAD is particularly useful as it can provide spectral information to confirm peak identity and purity. nih.gov For unambiguous identification, coupling HPLC with a Mass Spectrometry (MS) detector (LC-MS) is the definitive method.

Chiral Separation: Since the compound possesses a stereocenter at the C-3 position, separating its enantiomers is critical for stereospecific synthesis or biological studies. This is achieved using a chiral stationary phase (CSP) column in either normal-phase or reversed-phase mode.

Gas Chromatography (GC): Direct analysis of amino alcohols like this compound by GC can be challenging due to their high polarity and low volatility, which often leads to poor peak shape and strong adsorption on the column. nih.govgcms.cz

Derivatization: To overcome these challenges, derivatization is typically required. This process converts the polar -NH2 and -OH groups into less polar, more volatile derivatives. Common derivatization strategies include:

Silylation: Using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to convert active hydrogens into silyl (B83357) ethers and amines. mdpi.com

Acylation and Esterification: Converting the compound to its N-acyl ester derivative, for example, using trifluoroacetic anhydride (B1165640) (TFAA) and an alcohol like n-butanol, to form n-butyl N-trifluoroacetyl esters. acs.orgacs.org

Column and Conditions: A specialized capillary column, such as one designed for amines (e.g., CP-Sil 8 CB for Amines), can provide better peak shapes at lower elution temperatures. gcms.cz Using a column with a thick stationary phase (e.g., 5 µm) can also help minimize peak tailing by reducing interaction with the fused silica (B1680970) wall. nih.gov

Detection: A Flame Ionization Detector (FID) provides a robust and universal response for organic compounds. For greater sensitivity and structural confirmation, a Mass Spectrometer (MS) is the preferred detector. nih.gov Headspace GC-MS (HS-GC-MS) is a powerful technique for analyzing volatile furan compounds and could be adapted following derivatization. chromatographyonline.com

Table 1: Proposed Starting Conditions for Chromatographic Analysis

| Parameter | HPLC (Reversed-Phase) | GC (Post-Derivatization) |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | CP-Sil 8 CB for Amines, 30 m x 0.32 mm, 1.0 µm film |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (with 0.1% Formic Acid) | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min | 1-2 mL/min |

| Temperature | Ambient or 30-40°C | Temperature program (e.g., 60°C hold, ramp to 250°C) |

| Detector | UV/DAD (e.g., at 220 nm or 280 nm), MS | FID, MS |

| Injection Volume | 5-20 µL | 1 µL (Split/Splitless) |

Spectrophotometric Methods for Quantification (e.g., UV-Vis)

UV-Visible spectrophotometry is a straightforward and accessible method for quantification, provided the analyte has a suitable chromophore.

The furan ring in this compound acts as a chromophore, absorbing light in the UV region. Unsubstituted furan exhibits an absorption maximum around 205 nm. nist.gov The substitution on the furan ring at the 3-position will influence the exact position and intensity of the absorption maximum (λmax). For instance, other furan derivatives like furfural (B47365) and hydroxymethylfurfural show absorbance peaks in the 278-284 nm range. nih.gov

For quantitative analysis, a calibration curve would be constructed by preparing a series of standards of known concentrations and measuring their absorbance at the experimentally determined λmax. The concentration of the compound in an unknown sample can then be determined by interpolating its absorbance value on the calibration curve, in accordance with the Beer-Lambert law.

While direct UV measurement is useful, derivatization reactions that yield a colored product can enhance sensitivity and shift the analysis into the visible spectrum, reducing interference from other UV-absorbing compounds. For example, methods developed for other aldehydes or amines that result in a color change could be adapted. researchgate.netnih.gov

Electrochemical Detection Approaches

Electrochemical methods offer high sensitivity and selectivity and can be applied to electroactive molecules. The this compound molecule contains two electroactive moieties: the furan ring and the primary amino group.

Mechanism: The furan ring can undergo irreversible electrochemical oxidation at a solid electrode surface, such as a glassy carbon electrode (GCE). ut.ac.irresearchgate.net Studies on furan itself show a well-defined oxidation peak, and the potential at which this occurs can be determined using techniques like cyclic voltammetry (CV). ut.ac.iracs.org The primary amine group can also be electrochemically oxidized.

Analytical Application: After characterizing the electrochemical behavior with CV, a more sensitive technique like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can be employed for quantification. researchgate.net These methods generate a peak current that is directly proportional to the concentration of the analyte over a certain range. A linear calibration curve of peak current versus concentration would be established for quantitative measurements. researchgate.net

Coupled Techniques: For enhanced selectivity, electrochemical detection can be coupled with HPLC (HPLC-ED). In this setup, the compound is first separated by the HPLC column, and the column effluent flows through an electrochemical cell where the analyte is detected based on its oxidation or reduction at a set potential.

Development of High-Throughput Screening (HTS) Assays for Chemical Reactivity

High-throughput screening (HTS) assays are essential for rapidly evaluating compound libraries, for example, in drug discovery or for optimizing reaction conditions. For this compound, HTS assays would likely target the reactivity of the primary amine. nih.govnih.gov

Fluorescence-Based Assays: A common HTS strategy is the fluorescent indicator displacement assay. A pre-formed, non-fluorescent complex is created, and when the target amine is introduced, it displaces a fluorophore, leading to a measurable increase in fluorescence intensity. nih.govnih.gov The speed and accuracy of this method allow for the analysis of hundreds or thousands of samples in a short time using microplate readers. bohrium.com

Colorimetric Assays: Assays can be developed where the amine reacts with a specific reagent to produce a colored product. researchgate.net A classic example is the reaction of primary amines with o-phthalaldehyde (B127526) (OPA) and a thiol to form a highly fluorescent or colored isoindole derivative. The intensity of the color or fluorescence, measured with a plate reader, corresponds to the concentration or reactivity of the amine.

Assay Platform: These methods are amenable to automation and miniaturization in 96-, 384-, or 1536-well plate formats. enamine.net Data is captured using high-throughput plate readers capable of measuring absorbance, fluorescence intensity, or luminescence. enamine.net

Table 2: Summary of Potential Analytical Techniques

| Technique | Principle | Application | Advantages | Considerations |

|---|---|---|---|---|

| HPLC-UV/DAD | Differential partitioning between mobile and stationary phases | Quantification, Purity Analysis | Robust, Widely available, Good for quantification | Requires chromophore |

| LC-MS | Separation by HPLC, detection by mass | Identification, Structure Elucidation | High sensitivity and specificity | Higher instrument cost |

| GC-MS | Separation of volatile compounds | Analysis of impurities, Quantification | High resolution, Structural information | Requires derivatization for polar analytes |

| UV-Vis | Absorbance of UV/Visible light | Direct quantification in simple matrices | Simple, Fast, Inexpensive | Low selectivity, Prone to interference |

| Voltammetry (DPV) | Measurement of current vs. potential | Trace quantification | High sensitivity, Low cost | Requires electroactive species, Matrix effects |

| HTS Assays | Optical detection (color/fluorescence) | Rapid screening of reactivity/concentration | High speed, Low sample volume | Indirect measurement, Prone to false positives/negatives |

Future Research Directions and Emerging Paradigms for 3 Amino 3 Furan 3 Yl Propan 1 Ol Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization. For 3-Amino-3-furan-3-yl-propan-1-ol, the integration of its synthesis into continuous-flow systems could present several advantages.

Flow chemistry enables precise control over temperature, pressure, and reaction times, which can be crucial for managing the reactivity of the furan (B31954) ring and preventing side reactions. acs.org The use of microreactors can lead to significantly shorter reaction times and increased efficiency in the synthesis of amino alcohols. google.comgoogle.com For instance, a continuous-flow preparation method for amino alcohol compounds using a micro-reaction system has been described, involving the reaction of an aldehyde and an amine in a micromixer and a microchannel reactor. wipo.int This approach could be adapted for the synthesis of this compound, potentially from a suitable furan-based aldehyde and an amino-functionalized precursor.

Moreover, the modular nature of flow chemistry setups allows for the "telescoping" of multiple reaction steps, where the crude product of one reaction is directly used as the substrate for the next, minimizing purification and handling. acs.org This could be particularly advantageous for multi-step syntheses of derivatives of this compound. Automated synthesis platforms, guided by real-time reaction monitoring, could further accelerate the discovery of new derivatives with optimized properties by rapidly exploring a wide range of reaction conditions and starting materials.

A potential flow synthesis setup for this compound derivatives is depicted in the table below:

| Module | Operation | Reactants/Reagents | Conditions | Potential Product |

| 1 | Aldehyde Formation | Furan, Vilsmeier-Haack reagents | Flow reactor, controlled T | 3-Formylfuran |

| 2 | Nitroaldol Reaction | 3-Formylfuran, Nitroethane | Base catalyst, microreactor | 1-(Furan-3-yl)-2-nitropropan-1-ol |

| 3 | Nitro Group Reduction | 1-(Furan-3-yl)-2-nitropropan-1-ol | H₂, catalyst (e.g., Pd/C), flow hydrogenator | 2-Amino-1-(furan-3-yl)propan-1-ol |

| 4 | Functionalization | 2-Amino-1-(furan-3-yl)propan-1-ol | Acyl chlorides, alkyl halides | Telescoped reaction, automated |

Sustainable Synthesis and Biocatalytic System Development

The principles of green chemistry are increasingly guiding the development of new synthetic routes, with a focus on using renewable feedstocks and environmentally benign catalysts. The furan component of this compound makes it an attractive target for sustainable synthesis, as furans can be derived from biomass. mdpi.comnih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the sustainable synthesis of chiral molecules like this compound. Enzymes operate under mild conditions, are highly selective, and can be engineered for specific substrates and reactions. acs.org The synthesis of chiral amino alcohols is a well-established area for biocatalysis. nih.govfrontiersin.orgnih.govnih.govfrontiersin.org

Engineered amine dehydrogenases (AmDHs) have shown great promise for the asymmetric reductive amination of keto alcohols to produce chiral amino alcohols with high enantiomeric excess. acs.orgfrontiersin.orgnih.govfrontiersin.org A potential biocatalytic route to (S)-3-Amino-3-furan-3-yl-propan-1-ol could involve the reductive amination of a corresponding hydroxy ketone precursor using an engineered AmDH. This approach would be highly atom-efficient and could lead to the desired enantiomer with high purity. rsc.org

Furthermore, cascade biocatalysis, where multiple enzymatic reactions are performed in a single pot, can further enhance the efficiency and sustainability of the synthesis. google.com A multi-enzyme system could be designed to convert a simple furan-based starting material into the target amino alcohol through a series of enzymatic transformations. The development of such biocatalytic systems, potentially housed in whole-cell catalysts, represents a significant future research direction. rsc.org

| Enzyme Class | Reaction | Substrate | Product | Potential Advantage |

| Alcohol Dehydrogenase (ADH) | Oxidation | Furan-3-yl-propan-1-ol | 3-(Furan-3-yl)propanal | Generation of aldehyde precursor |

| Aldolase | Aldol Addition | 3-(Furan-3-yl)propanal, Glycine | 2-Amino-3-hydroxy-3-(furan-3-yl)propanoic acid | C-C bond formation |

| Decarboxylase | Decarboxylation | 2-Amino-3-hydroxy-3-(furan-3-yl)propanoic acid | This compound | Final step in the cascade |

| Amine Dehydrogenase (AmDH) | Reductive Amination | 1-Hydroxy-3-(furan-3-yl)propan-2-one | (S)-3-Amino-3-furan-3-yl-propan-1-ol | Enantioselective synthesis |

Expansion into Novel Material and Polymer Applications

The presence of both a furan ring and reactive amino and hydroxyl groups in this compound makes it a versatile building block for the synthesis of novel polymers and materials. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. digitellinc.comresearchgate.netboku.ac.atnih.gov

The di-functionality of the amino alcohol moiety allows for its incorporation into polyesters, polyamides, and polyurethanes. The furan ring can impart rigidity and unique thermal and mechanical properties to the resulting polymers. rsc.orgacs.org For instance, 2,5-furandicarboxylic acid (FDCA), a related furan-based monomer, is used to produce polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) with superior barrier properties compared to PET. acs.org Similarly, this compound could be used to create novel furanic polymers with tailored properties.

Furthermore, the furan ring can participate in Diels-Alder reactions, opening up possibilities for creating cross-linked and self-healing materials. nih.gov This reactivity could be exploited to develop advanced materials for coatings, adhesives, and composites. The amino and hydroxyl groups can also be functionalized to introduce other desirable properties into the polymer structure. Research in this area would involve the synthesis and characterization of various polymers derived from this compound and its derivatives, exploring their thermal, mechanical, and chemical properties for a range of applications.

| Polymer Type | Monomers | Potential Properties | Potential Applications |

| Polyester | This compound, Dicarboxylic acid | High thermal stability, good mechanical strength | Engineering plastics, fibers |

| Polyurethane | This compound, Diisocyanate | Elastomeric properties, abrasion resistance | Foams, coatings, elastomers |

| Epoxy Resin | This compound (as curing agent) | High modulus, high char yield | Composites, adhesives |

| Self-healing Polymer | Polymer with pendant furan groups from this compound | Reversible cross-linking via Diels-Alder | Smart coatings, reusable materials |

Exploration of Photo- and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering green and efficient methods for a variety of chemical transformations. nih.govosti.govosti.govchinesechemsoc.orgepo.org The furan ring and the amino alcohol functionality in this compound provide handles for exploring novel photo- and electrocatalytic reactions.

Recent studies have shown that furans can undergo photocatalytic transformations, such as conversion to pyrroles or participation in cycloaddition reactions. nih.govacs.org Visible-light photocatalysis could be employed to functionalize the furan ring of this compound or to induce novel cyclization reactions, leading to complex heterocyclic structures. The development of furan-based photoinitiators for polymerization is also an active area of research. mdpi.com

Electrocatalysis offers an alternative approach for driving chemical reactions using electricity. The N-alkylation of amines with alcohols has been achieved through electrocatalytic "borrowing hydrogen" methodology. osti.govosti.gov This strategy could potentially be applied to the self-condensation of this compound or its reaction with other alcohols to form more complex amines. Furthermore, the electro-oxidative coupling of alcohols and amines to form amides is another promising avenue. chinesechemsoc.org Investigating the electrochemical behavior of this compound could unveil new synthetic pathways and provide access to a wider range of derivatives.

Computational Design of New Derivatives with Enhanced Chemical Functionality

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.govzib.denih.govmdpi.commdpi.com In silico methods can be used to predict the properties of molecules, guide the design of new derivatives, and understand reaction mechanisms. For this compound, computational approaches can play a crucial role in exploring its chemical space and identifying derivatives with enhanced functionality.

Molecular docking studies could be used to predict the binding of this compound derivatives to biological targets, guiding the design of new therapeutic agents. researchgate.net Quantum chemical calculations can help in understanding the reactivity of the molecule and predicting the outcomes of various chemical reactions. netsci-journal.com

Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of compounds with desired properties, such as specific catalytic activity or material characteristics. mdpi.com By combining computational design with experimental validation, researchers can more efficiently navigate the vast chemical space and unlock the full potential of this versatile molecule. This synergy between computational and experimental approaches will be key to developing the next generation of functional molecules based on the this compound scaffold.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-Amino-3-furan-3-yl-propan-1-ol?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, furan derivatives can react with epichlorohydrin under basic conditions to form intermediates, followed by amination using ammonia or ammonium salts. Key parameters include pH control (7–9) and temperature optimization (60–80°C) to minimize side reactions like over-oxidation. Characterization via H/C NMR and IR spectroscopy is critical to confirm the amino and hydroxyl functional groups .

Q. How can researchers characterize the physicochemical properties of this compound?

Essential properties include solubility (tested in polar solvents like water, ethanol, and DMSO), melting/boiling points (determined via differential scanning calorimetry), and pKa values (measured by potentiometric titration). For example, analogs like 3-Aminopropanol exhibit a boiling point of 187°C and high water solubility (100 g/100 mL at 25°C), which may inform predictions for this compound .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Acute toxicity studies on similar amino alcohols (e.g., LD > 2000 mg/kg in rats) suggest moderate hazard. Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C. Spill management requires neutralization with weak acids (e.g., citric acid) and adsorption with inert materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the stereochemical purity of this compound?

Chiral resolution techniques, such as enzymatic kinetic resolution or chiral column chromatography (e.g., using cellulose tris(3,5-dimethylphenylcarbamate)), can achieve >99% enantiomeric excess. Computational modeling (DFT or molecular docking) may predict optimal catalysts, such as lipases or transition-metal complexes, for asymmetric synthesis .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from differences in assay conditions (e.g., pH, solvent polarity). Systematic validation using standardized protocols (e.g., CLSI guidelines for MIC testing) and orthogonal assays (e.g., SPR for binding affinity) are recommended. For example, fluorophenyl analogs show variable activity against CYP450 isoforms depending on substituent position .

Q. How can computational methods predict the reactivity of this compound in complex reaction systems?

Molecular dynamics simulations (e.g., Gaussian or GROMACS) model solvent effects and transition states. QSAR models trained on analogs (e.g., 3-Amino-3-(4-fluorophenyl)propan-1-ol) can predict oxidation/reduction potentials. For instance, the hydroxyl group’s oxidation to a ketone is influenced by solvent polarity (acetic acid vs. THF) and catalyst choice (CrO vs. KMnO) .

Q. What experimental designs are suitable for studying the compound’s interactions with biological macromolecules?

Use fluorescence quenching assays to measure binding constants with proteins (e.g., BSA or cytochrome c). X-ray crystallography or cryo-EM can resolve structural interactions. For example, furan-containing analogs exhibit π-π stacking with aromatic residues in enzyme active sites, which can be validated via mutagenesis studies .

Methodological Tables

Q. Table 1: Key Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBH, MeOH, 25°C, 12h | 65 | 95% | |

| Nucleophilic Substitution | NH, DMF, 80°C, 24h | 72 | 89% |

Q. Table 2: Physicochemical Properties of Analogous Compounds

| Compound | Boiling Point (°C) | Water Solubility (g/100 mL) | LogP |

|---|---|---|---|

| 3-Amino-3-(4-fluorophenyl)propan-1-ol | 187 | 85 | 1.2 |

| 3-Aminopropanol | 187 | 100 | -0.34 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.